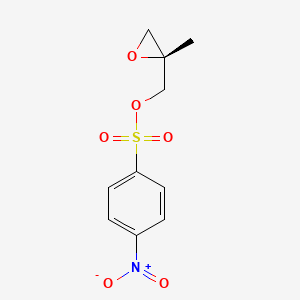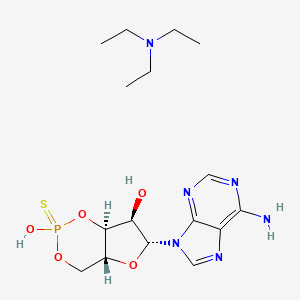
(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate
Overview
Description
®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
The synthesis of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate typically involves the reaction of ®-2-methylglycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the nitrobenzenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous solutions to yield corresponding alcohols and sulfonic acids.
Common reagents used in these reactions include bases like potassium carbonate, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The compound’s epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrobenzenesulfonate group also plays a role in stabilizing the intermediate species formed during these reactions .
Comparison with Similar Compounds
®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate can be compared with similar compounds such as:
(S)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate: The enantiomer of the compound with similar reactivity but different stereochemistry.
Glycidyl 4-nitrobenzenesulfonate: Lacks the methyl group on the epoxide ring, leading to different reactivity and applications.
4-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate
These comparisons highlight the unique structural features and reactivity of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMOVSGORLBCA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201415 | |
| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683276-64-4 | |
| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683276-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
